molecular formula C11H12N2S B3012790 [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine CAS No. 643723-47-1

[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine

Cat. No.: B3012790
CAS No.: 643723-47-1
M. Wt: 204.29
InChI Key: CBAMQMNOJBKYSN-UHFFFAOYSA-N
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Description

[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound features a thiazole ring substituted with a 4-methylphenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine typically involves the cyclization of appropriate precursors One common method involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can target the thiazole ring or the methanamine group, leading to different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives or amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    [4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine: This compound has a similar structure but with a methoxy group instead of a methyl group.

    [4-(3-Methoxyphenyl)thiazol-2-yl]methanamine: Another similar compound with a methoxy group on the phenyl ring.

    [2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine: This compound features a different substitution pattern on the thiazole ring.

Uniqueness

[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group and the methanamine group provides distinct properties that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-8-2-4-9(5-3-8)10-7-14-11(6-12)13-10/h2-5,7H,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAMQMNOJBKYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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